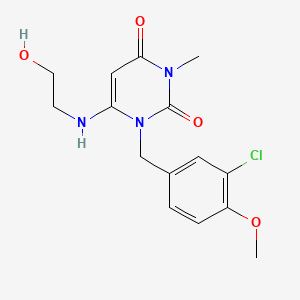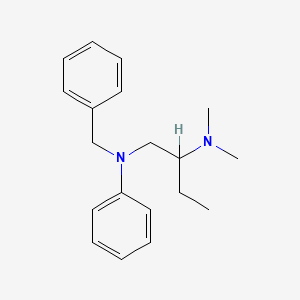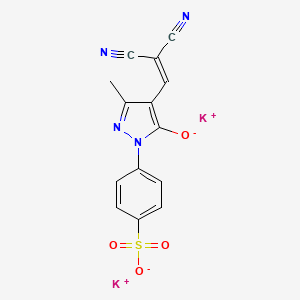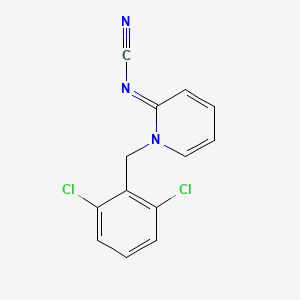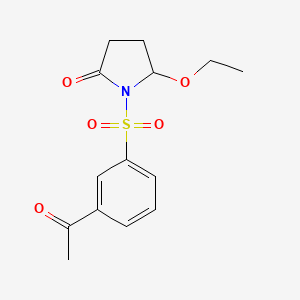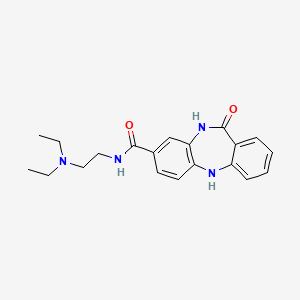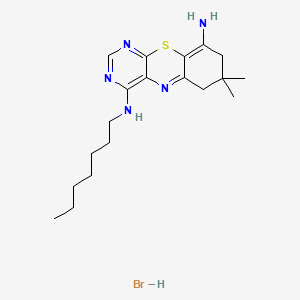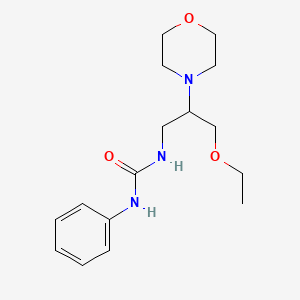
1,2,3-Hexanetriol, (2R,3S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Hexanetriol, (2R,3S)-rel-, is an organic compound with the molecular formula C6H14O3. It is a stereoisomer of hexanetriol, characterized by the specific spatial arrangement of its hydroxyl groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Hexanetriol, (2R,3S)-rel-, can be synthesized through several methods. One common approach involves the reduction of hexane-1,2,3-trione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of 1,2,3-Hexanetriol, (2R,3S)-rel-, may involve catalytic hydrogenation of hexane-1,2,3-trione using a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method ensures high yield and purity of the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Hexanetriol, (2R,3S)-rel-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexane-1,2,3-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of 1,2,3-Hexanetriol can lead to the formation of hexane-1,2-diol or hexane-1,3-diol.
Substitution: The hydroxyl groups in 1,2,3-Hexanetriol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products
Oxidation: Hexane-1,2,3-trione.
Reduction: Hexane-1,2-diol or hexane-1,3-diol.
Substitution: Corresponding halogenated hexanetriol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Hexanetriol, (2R,3S)-rel-, finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,2,3-Hexanetriol, (2R,3S)-rel-, involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Hexanetriol, (2R,3S)-rel-, can be compared with other similar compounds such as:
1,2,3-Hexanetriol, (2R,3R)-rel-: Another stereoisomer with different spatial arrangement of hydroxyl groups.
1,2,3-Hexanetriol, (2S,3R)-rel-: A stereoisomer with distinct stereochemistry.
1,2,3-Hexanetriol, (2S,3S)-rel-: Another stereoisomer with unique properties.
The uniqueness of 1,2,3-Hexanetriol, (2R,3S)-rel-, lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers.
Eigenschaften
CAS-Nummer |
130855-55-9 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
Isomerische SMILES |
CCC[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
CCCC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


